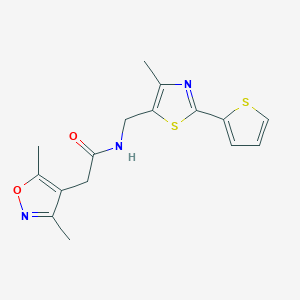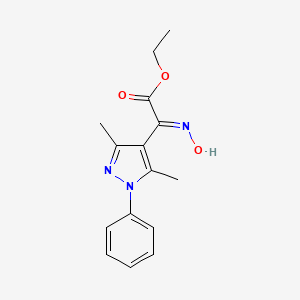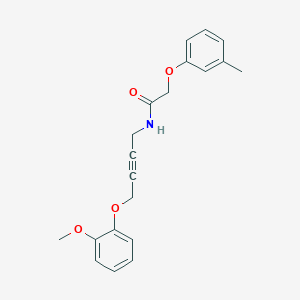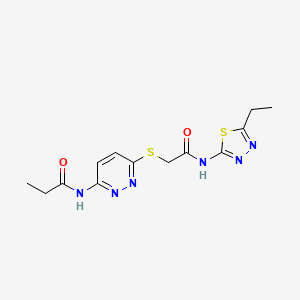![molecular formula C18H20F2N2O B2449387 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-55-0](/img/structure/B2449387.png)
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . The presence of fluorine atoms on the phenyl rings could potentially affect the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, each substituted with a fluorine atom, attached to a piperazine ring. The ethanol group is attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Enantioselective Synthesis : This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which offers protection against HIV infection. The synthesis involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells. This process also has implications in studying the chiral recognition of molecular complexes and is crucial in the synthesis of antimalarial drugs and γ-secretase modulators for Alzheimer's treatment (ChemChemTech, 2022).
Hydroformylation in Pharmaceutical Synthesis : It is used in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group. This process involves rhodium-catalyzed hydroformylation, highlighting the compound's role in synthesizing complex pharmaceutical molecules (Tetrahedron, 2001).
Material Science and Crystallography
X-Ray Crystal Structures : The X-ray crystal structure of this compound, along with its dehydration compound, has been studied, revealing insights into molecular arrangements and intermolecular interactions. This knowledge is crucial for understanding the physical and chemical properties of materials (The Open Crystallography Journal, 2008).
Synthesis for Material Studies : The compound has been synthesized for studies related to material science, showcasing its importance in understanding and developing new materials with specific properties (Journal of Hebei Normal University, 2013).
Advanced Chemical Research
Chemical Structure and Properties : Research has focused on the compound's crystal structure, geometry, and spectroscopic studies, including Hirshfeld surface analysis. These studies are critical for understanding the molecular interactions and properties of the compound (Inorganic Chemistry Communications, 2017).
Conformational Preferences : The rotational spectra of this compound have been measured, providing insights into its conformational preferences. This information is essential for understanding the behavior of chiral molecules in different environments (Physica Scripta, 2008).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXDZWBLLFAVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)


![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)



![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)
